molecular formula C9H17NO2 B2385421 Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248171-96-0

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate

Cat. No. B2385421
M. Wt: 171.24
InChI Key: LTVWMXLVXOBZAL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as Ethyl Pyrrolidone, is a chemical compound used in various scientific research applications. It is a derivative of pyrrolidine, a cyclic amine, and is widely used in the pharmaceutical industry for its unique properties.

Mechanism Of Action

The mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is not well understood. It is believed to act as a solvent and stabilizer for various compounds. It may also interact with cell membranes and affect their permeability. Further research is needed to fully understand the mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone.

Biochemical And Physiological Effects

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has been shown to have low toxicity and is generally considered safe for use in scientific research. It is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated. However, further studies are needed to determine its long-term effects on the body.

Advantages And Limitations For Lab Experiments

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has several advantages for lab experiments. It is a good solvent for organic compounds and can solubilize poorly soluble drugs. It is also a stabilizer for emulsions and can be used as a reaction medium. However, it has some limitations. It is not suitable for use with some compounds and may interfere with some assays. It may also have some effects on cell viability and function.

Future Directions

There are several future directions for the use of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone in scientific research. It can be used to solubilize and deliver drugs to specific targets in the body. It can also be used as a stabilizer for nanoparticles and as a reaction medium for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and its long-term effects on the body.
In conclusion, Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is a chemical compound with unique properties that make it useful in various scientific research applications. Its synthesis method is simple and yields high purity product. It is generally considered safe for use in lab experiments, but further research is needed to fully understand its mechanism of action and its long-term effects on the body. Its advantages and limitations should be taken into consideration when using it in lab experiments. There are several future directions for the use of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone in scientific research, and it has the potential to be a useful tool in drug delivery and synthesis of various compounds.

Synthesis Methods

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is synthesized by the reaction of pyrrolidine with ethyl chloroformate in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization or distillation.

Scientific Research Applications

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is used in various scientific research applications such as drug delivery, solubilization, and as a reaction medium. It is also used as a solvent for organic compounds and as a stabilizer for emulsions. Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has been used to solubilize poorly soluble drugs such as curcumin and resveratrol. It has also been used as a reaction medium in the synthesis of various compounds.

properties

IUPAC Name

ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWMXLVXOBZAL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate

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